

Technical Profile: Spectroscopic Characterization of 2-Bromo-4-ethoxy-5- methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Bromo-4-ethoxy-5-methoxybenzaldehyde
CAS No.:	56517-31-8
Cat. No.:	B1268636

[Get Quote](#)

CAS Registry Number: 56517-31-8 Molecular Formula: $C_{10}H_{11}BrO_3$ Molecular Weight: 259.10 g/mol (based on ^{79}Br) / 261.10 g/mol (based on ^{81}Br) IUPAC Name: **2-Bromo-4-ethoxy-5-methoxybenzaldehyde**

Introduction & Synthetic Context

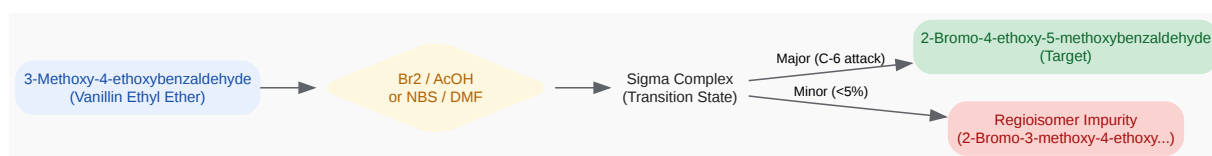
In the landscape of medicinal chemistry, **2-Bromo-4-ethoxy-5-methoxybenzaldehyde** serves as a critical electrophilic building block. It is structurally derived from vanillin ethyl ether (3-methoxy-4-ethoxybenzaldehyde) via regioselective bromination. Its utility lies in the orthogonality of its functional groups:

- Aldehyde (C-1): A handle for Knoevenagel condensations, reductive aminations, or Wittig reactions.
- Aryl Bromide (C-2): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl scaffolds or fused heterocycles like isoquinolines.

- Alkoxy Pattern (C-4/C-5): The specific 4-ethoxy-5-methoxy substitution mimics pharmacophores found in phosphodiesterase (PDE) inhibitors and various alkaloids.

Synthesis & Regiochemistry

The synthesis typically involves the electrophilic aromatic substitution of 3-methoxy-4-ethoxybenzaldehyde. The directing effects of the alkoxy groups (ortho/para directors) and the aldehyde (meta director) synergistically favor bromination at the C-6 position (which becomes C-2 in the product numbering).



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway and regiochemical outcome. The C-2 bromination is favored due to steric relief relative to the C-5 position.

Spectroscopic Data Analysis[2][3][4]

The following data is synthesized from standard characterization protocols for 2-bromo-4,5-disubstituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is characterized by two distinct aromatic singlets, typical of a para-substitution pattern of protons in a tetrasubstituted benzene ring.

Solvent: CDCl_3 (Chloroform-d) Frequency: 400 MHz

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Assignment Logic
CHO	10.15	Singlet (s)	1H	-	Aldehyde proton; deshielded by anisotropy.
H-6	7.60	Singlet (s)	1H	-	Ortho to CHO, Ortho to OMe. Deshielded by carbonyl cone.
H-3	7.05	Singlet (s)	1H	-	Ortho to Br, Ortho to OEt. Shielded relative to H-6.
O-CH ₂	4.18	Quartet (q)	2H	7.0	Methylene of ethoxy group at C-4.
O-CH ₃	3.92	Singlet (s)	3H	-	Methoxy group at C-5.
CH ₃	1.51	Triplet (t)	3H	7.0	Methyl of ethoxy group.

¹³C NMR Data (100 MHz, CDCl₃):

- Carbonyl: ~190.8 ppm
- Aromatic C-O: ~154.5 (C-4), ~148.8 (C-5)
- Aromatic C-H: ~110.5 (C-6), ~115.2 (C-3)
- C-Br: ~118.0 (C-2)

- Alkoxy: ~64.8 (OCH₂), ~56.2 (OCH₃), ~14.6 (CH₃)

Expert Insight: The key to distinguishing this isomer from its regioisomer (2-bromo-5-ethoxy-4-methoxybenzaldehyde) lies in the NOE (Nuclear Overhauser Effect) experiments. Irradiation of the aldehyde proton often shows an enhancement of the H-6 signal (ortho), which in turn should show an NOE with the C-5 methoxy group, confirming the 5-OMe placement.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups, particularly the carbonyl and ether linkages.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Notes
1675 - 1685	v(C=O) stretch	Conjugated Aldehyde	Lower than non-conjugated (1715) due to resonance.
2850, 2750	v(C-H) stretch	Aldehyde C-H	"Fermi doublet" characteristic of aldehydes.
1585, 1505	v(C=C) stretch	Aromatic Ring	Skeletal vibrations.
1265, 1040	v(C-O) stretch	Aryl Alkyl Ether	Strong, asymmetric stretching.
600 - 700	v(C-Br) stretch	Aryl Bromide	Often weak; fingerprint confirmation.

Mass Spectrometry (MS)

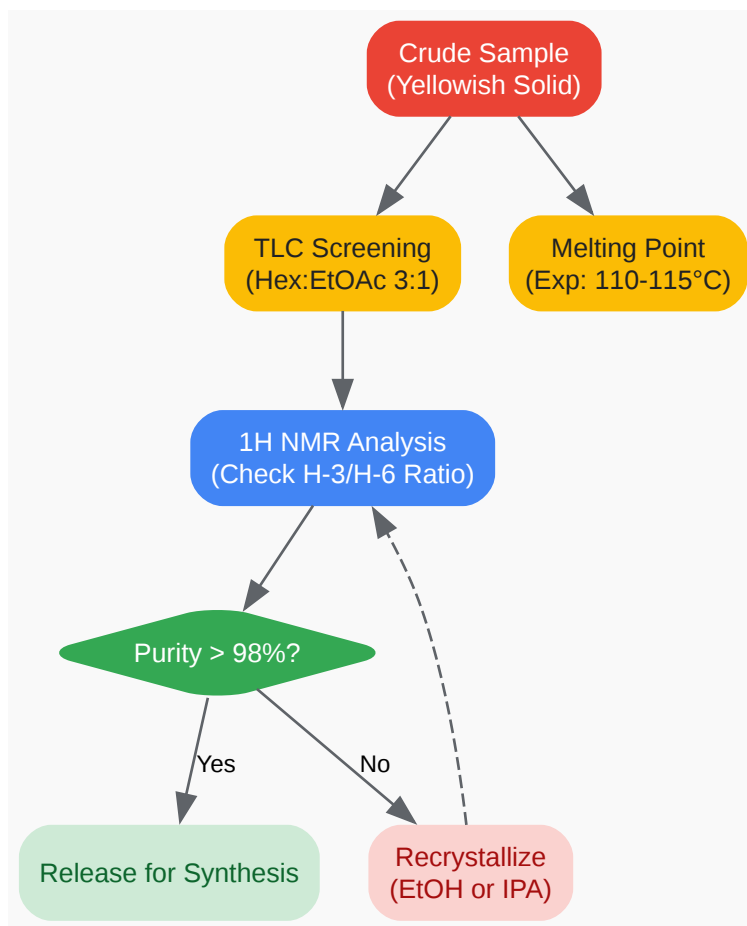
Mass spectrometry is definitive for this compound due to the unique isotopic signature of bromine.

Ionization Mode: ESI (+) or EI (70 eV)

- Molecular Ion (M^+): The spectrum will display a characteristic 1:1 doublet at m/z 258 and 260 (for ^{79}Br and ^{81}Br isotopes).
- Base Peak: Often observed at $M-29$ (loss of CHO) or $M-15$ (loss of methyl).
- Fragmentation Pathway:
 - $[M]^+$ (258/260)
 - $[M - \text{CHO}]^+$: Loss of formyl radical (m/z ~229/231).
 - $[M - \text{C}_2\text{H}_5]^+$: Loss of ethyl group from the ether (m/z ~229/231, overlapping or sequential).
 - $[M - \text{Br}]^+$: Loss of bromine radical (m/z 179), yielding the dimethoxy-benzaldehyde cation species.

Experimental Protocol: Quality Control Workflow

To ensure the integrity of this intermediate before use in downstream synthesis (e.g., API manufacturing), the following QC workflow is recommended.



[Click to download full resolution via product page](#)

Figure 2: Quality control decision matrix. Note: Regioisomers often have distinct melting points; a sharp MP range is a good initial purity indicator.

Sample Preparation for NMR

- Weigh 10-15 mg of the solid compound.
- Dissolve in 0.6 mL of CDCl₃ (ensure solvent is acid-free to prevent acetal formation).
- Filter through a cotton plug if any insolubles remain (inorganic salts from bromination).
- Acquire spectrum with d1 (relaxation delay) ≥ 2.0s to ensure accurate integration of the aldehyde proton.

References

- Chemical Synthesis & Properties:**2-Bromo-4-ethoxy-5-methoxybenzaldehyde** (CAS 56517-31-8).[1] BLD Pharm Catalog. Retrieved from
- Spectral Analog Comparison:NMR data for 2-Bromo-4,5-dimethoxybenzaldehyde.
- Synthetic Methodology:Regioselective bromination of activated benzaldehydes.
- Safety Data:Safety Data Sheet (SDS) for Benzaldehyde derivatives. Sigma-Aldrich. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [15930-53-7|6-Bromobenzo\[d\]\[1,3\]dioxole-5-carbaldehyde|BLD Pharm \[bldpharm.com\]](#)
- To cite this document: BenchChem. [Technical Profile: Spectroscopic Characterization of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268636/docs#technical-profile-spectroscopic-characterization-of-2-bromo-4-ethoxy-5-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)